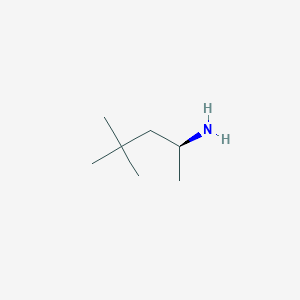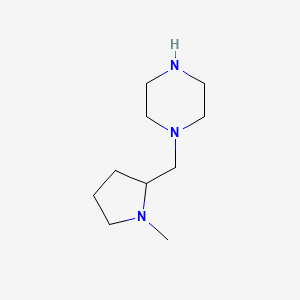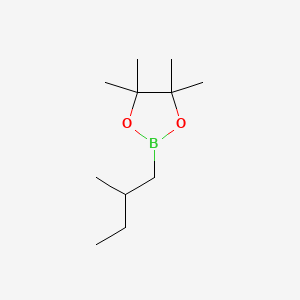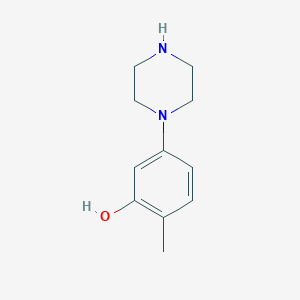
(1-methyl-1H-pyrazol-5-yl)methanesulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a commonly used synthetic reagent and plays a crucial role in the field of biochemistry, analytical chemistry, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
1-methyl-1H-pyrazole: The parent compound without the sulfonyl fluoride group.
Sulfonyl Chloride Compounds: Other compounds containing the sulfonyl chloride group instead of the sulfonyl fluoride group.
Uniqueness: (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride is unique due to the presence of both the pyrazole ring and the sulfonyl fluoride group. This combination imparts specific reactivity and biological activity that is not observed in similar compounds .
Properties
Molecular Formula |
C5H7FN2O2S |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-8-5(2-3-7-8)4-11(6,9)10/h2-3H,4H2,1H3 |
InChI Key |
LTNVXMUPVWNVHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



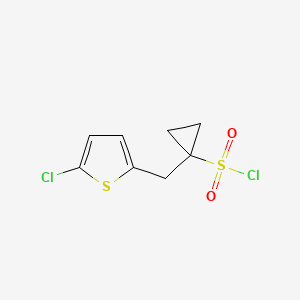
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)


